
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-, also known as (E)-3,7-Dimethyl-2,6-octadien-1-ol or geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. This compound is known for its pleasant floral fragrance and is widely used in the perfume and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be achieved through several methods. One common synthetic route involves the isomerization of nerol, another monoterpenoid alcohol, using acidic catalysts. This process converts nerol to geraniol under controlled conditions .
Industrial Production Methods
Industrial production of geraniol typically involves the extraction of essential oils from plants that are rich in this compound. Steam distillation is a common method used to extract geraniol from plant materials. The extracted oil is then subjected to fractional distillation to isolate pure geraniol .
Chemical Reactions Analysis
Types of Reactions
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can undergo substitution reactions, such as esterification, to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Acetic anhydride in the presence of a catalyst
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Scientific Research Applications
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- involves its interaction with cellular membranes and enzymes. Geraniol is known to disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism . In terms of its therapeutic effects, geraniol has been shown to modulate various signaling pathways, including those involved in inflammation and apoptosis .
Comparison with Similar Compounds
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be compared with other similar compounds such as:
Nerol: The cis-isomer of geraniol, with similar fragrance properties but different chemical reactivity.
Citronellol: A hydrogenated derivative of geraniol, known for its strong rose-like odor.
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.
Geraniol is unique due to its trans-configuration, which imparts distinct chemical and olfactory properties compared to its cis-isomer, nerol .
Properties
CAS No. |
624-14-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h7,11H,1,4-6,8H2,2-3H3 |
InChI Key |
RIFSGUJLMACJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


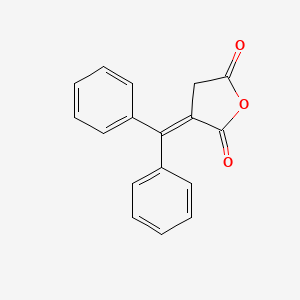
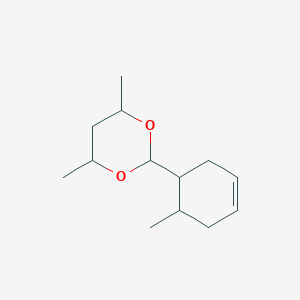
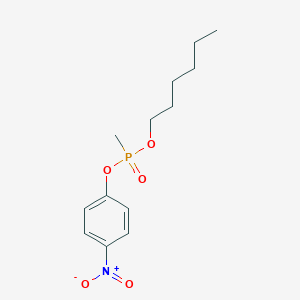
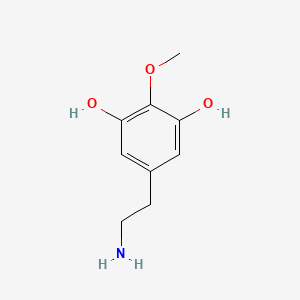
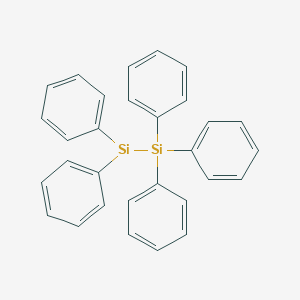
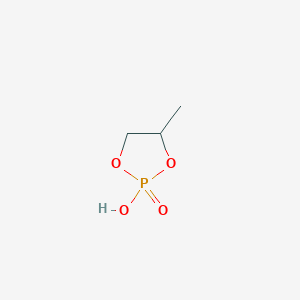
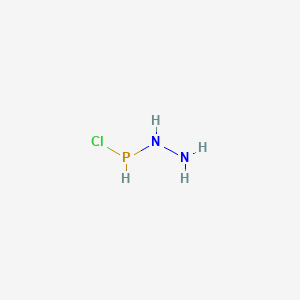



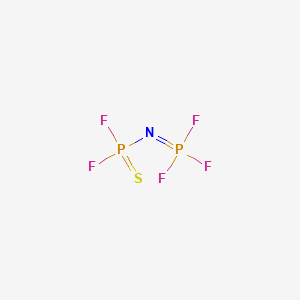
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
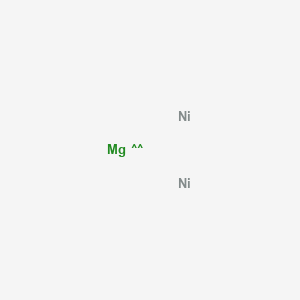
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
